molecular formula C15H17NO B1328977 2-(2-Ethylphenoxy)-5-methylaniline

2-(2-Ethylphenoxy)-5-methylaniline

Cat. No.: B1328977
M. Wt: 227.3 g/mol
InChI Key: SZPIOPBRFLLKLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethylphenoxy)-5-methylaniline is an aromatic amine characterized by a biphenyl ether backbone. The compound features an ethyl group at the 2-position of the phenoxy ring and a methyl group at the 5-position of the aniline ring.

Properties

Molecular Formula

C15H17NO

Molecular Weight

227.3 g/mol

IUPAC Name

2-(2-ethylphenoxy)-5-methylaniline

InChI

InChI=1S/C15H17NO/c1-3-12-6-4-5-7-14(12)17-15-9-8-11(2)10-13(15)16/h4-10H,3,16H2,1-2H3

InChI Key

SZPIOPBRFLLKLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1OC2=C(C=C(C=C2)C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on substituent effects, molecular properties, and applications of compounds sharing structural similarities with 2-(2-Ethylphenoxy)-5-methylaniline.

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Physicochemical/Functional Notes
This compound C15H17NO 227.3* - 2-Ethyl (phenoxy)
- 5-Methyl (aniline)
Hypothesized to exhibit moderate lipophilicity due to ethyl and methyl groups.
2-(4-Ethoxyphenoxy)-5-methylaniline C15H17NO2 243.3 - 4-Ethoxy (phenoxy)
- 5-Methyl (aniline)
Higher polarity due to ethoxy group; used in dye intermediates .
2-(2-Isopropylphenoxy)-5-methylaniline C16H19NO 241.33 - 2-Isopropyl (phenoxy)
- 5-Methyl (aniline)
Bulkier substituent reduces solubility; irritant (Xi hazard class) .
2-(tert-Butoxy)-5-methylaniline C11H17NO 179.26 - tert-Butoxy (phenoxy)
- 5-Methyl (aniline)
High steric hindrance; used as a scaffold in small-molecule synthesis .
2-(2-Hydroxyethoxy)-5-methylaniline C9H13NO2 167.21 - 2-Hydroxyethoxy (phenoxy)
- 5-Methyl (aniline)
Hydrophilic due to hydroxy group; handled with safety precautions (GHS) .
5-(Ethylsulfonyl)-2-methoxyaniline C9H13NO3S 215.27 - Ethylsulfonyl (aniline)
- Methoxy (aniline)
Key pharmacophore in VEGFR2 inhibitors; synthesized via multi-step routes .

*Calculated based on analogous structures.

Functional and Application Differences

  • Bioactivity: The ethylphenoxy group in SR 59230A (3-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphth-1-yl]amino]-(2S)-2-propanol oxalate) demonstrates β3-adrenoceptor antagonism, suggesting that this compound could serve as a precursor for bioactive molecules . 5-(Ethylsulfonyl)-2-methoxyaniline is critical in vascular endothelial growth factor receptor 2 (VEGFR2) inhibitor synthesis, highlighting the role of sulfonyl and methoxy groups in targeting kinases .
  • 2-(4,5-Dihydrooxazol-2-yl)-5-methylaniline (S8) () showcases the integration of heterocyclic motifs, which enhance stability and binding affinity in medicinal chemistry .

Hazard Profiles

  • Compounds like 2-(2-isopropylphenoxy)-5-methylaniline and 2-(4-ethoxyphenoxy)-5-methylaniline are classified as irritants (Xi), necessitating careful handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.